2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a benzyl group, and an ethoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazine ring via a thiolation reaction.
Formation of the Ethoxyphenylacetamide Moiety: The final step involves the coupling of the ethoxyphenylacetamide moiety to the triazine-sulfanyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- **2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenyl)acetamide
Uniqueness
The uniqueness of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide lies in its specific structural features, such as the ethoxyphenylacetamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
The compound 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other therapeutic effects based on a review of available literature.
Antimicrobial Activity
Research indicates that derivatives of triazines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target compound showed activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) against various strains were recorded, highlighting the selective action of these compounds.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
These results suggest that modifications to the triazine core can enhance antimicrobial efficacy.
Anticancer Activity
Investigations into the anticancer potential of similar compounds have yielded promising results. The compound was evaluated for cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
Cytotoxicity Results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
PC3 | 10 |
These findings indicate a selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology.
The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in cellular processes. For instance, triazine derivatives have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study focused on synthesizing and evaluating various triazine derivatives for their antimicrobial properties. The compound demonstrated significant activity against Bacillus subtilis, with an MIC value of 16 µg/mL, indicating its potential as a lead compound for developing new antibiotics. -
Anticancer Screening :
In another investigation, the compound was tested against a panel of cancer cell lines. The results indicated that it could induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its mechanism as an anticancer agent.
Properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-17-11-7-6-10-15(17)21-18(25)13-28-20-22-19(26)16(23-24-20)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKXEFQGMNFGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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